molecular formula C12H19N3O B1476941 1-(1-(3-Aminopyridin-2-yl)piperidin-2-yl)ethan-1-ol CAS No. 2098081-32-2

1-(1-(3-Aminopyridin-2-yl)piperidin-2-yl)ethan-1-ol

Cat. No.: B1476941
CAS No.: 2098081-32-2
M. Wt: 221.3 g/mol
InChI Key: MNOXJBLGIPTEOC-UHFFFAOYSA-N
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Description

1-(1-(3-Aminopyridin-2-yl)piperidin-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(1-(3-Aminopyridin-2-yl)piperidin-2-yl)ethan-1-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as glutaminase 1, which is crucial for the conversion of glutamine to glutamate . The interaction with glutaminase 1 suggests that this compound may influence cellular metabolism and energy production. Additionally, this compound may interact with proteins involved in cell signaling pathways, potentially affecting cellular communication and response to external stimuli .

Cellular Effects

This compound has been observed to impact various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can upregulate reactive oxygen species levels in mitochondria, indicating its role in oxidative stress and mitochondrial function . Furthermore, this compound may affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit glutaminase 1, resulting in altered glutamine metabolism and increased reactive oxygen species production . Additionally, this compound may influence gene expression by binding to transcription factors and modulating their activity, thereby affecting the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound exhibits relatively good metabolic stability, with a bioavailability of 12.4% . Prolonged exposure to this compound may lead to changes in cellular behavior and function, such as increased oxidative stress and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced changes in cellular function and behavior. For example, in animal models, oral administration of 100 mg/kg of this compound resulted in significant tumor growth inhibition, indicating its potential as an anti-tumor agent . High doses of this compound may also lead to toxic or adverse effects, such as increased oxidative stress and cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, including glutamine metabolism. This compound interacts with enzymes such as glutaminase 1, which plays a crucial role in the conversion of glutamine to glutamate . By inhibiting glutaminase 1, this compound can alter metabolic flux and affect metabolite levels, leading to changes in cellular energy production and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. This compound may interact with specific transporters that facilitate its uptake and distribution within cells . Additionally, binding proteins may play a role in its localization and accumulation in specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound has been observed to localize to mitochondria, where it can exert its effects on mitochondrial function and oxidative stress .

Properties

IUPAC Name

1-[1-(3-aminopyridin-2-yl)piperidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-9(16)11-6-2-3-8-15(11)12-10(13)5-4-7-14-12/h4-5,7,9,11,16H,2-3,6,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOXJBLGIPTEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCN1C2=C(C=CC=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-(3-Aminopyridin-2-yl)piperidin-2-yl)ethan-1-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.